2-(2,2,2-Triethoxyethyl)pyridine
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Overview
Description
2-(2,2,2-Triethoxyethyl)pyridine is a chemical compound characterized by a pyridine ring substituted with a 2-(2,2,2-triethoxyethyl) group. This compound is a clear, pale liquid with a molecular weight of 239.31 g/mol . It is known for its unique blend of reactivity and stability, making it valuable for advanced research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Triethoxyethyl)pyridine can be achieved through various methods. One common approach involves the reaction of pyridine with 2,2,2-triethoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Triethoxyethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of 2-(2,2,2-triethoxyethyl)piperidine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
2-(2,2,2-Triethoxyethyl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,2,2-Triethoxyethyl)pyridine involves its interaction with specific molecular targets. The pyridine ring can participate in coordination with metal ions, forming stable complexes that exhibit catalytic activity. Additionally, the compound’s unique structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their functions .
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Triethoxyethyl)piperidine: A reduced form of 2-(2,2,2-Triethoxyethyl)pyridine with similar chemical properties but different reactivity.
2-(2,2,2-Triethoxyethyl)quinoline: A compound with a quinoline ring instead of a pyridine ring, exhibiting different electronic properties and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and stability. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for various applications .
Properties
Molecular Formula |
C13H21NO3 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-(2,2,2-triethoxyethyl)pyridine |
InChI |
InChI=1S/C13H21NO3/c1-4-15-13(16-5-2,17-6-3)11-12-9-7-8-10-14-12/h7-10H,4-6,11H2,1-3H3 |
InChI Key |
PPMICSBZKNIHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=CC=CC=N1)(OCC)OCC |
Origin of Product |
United States |
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